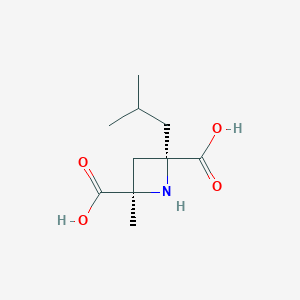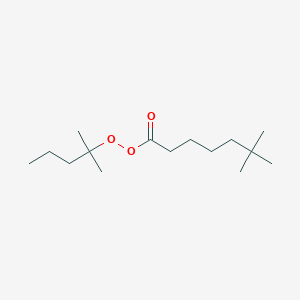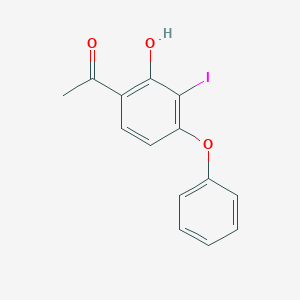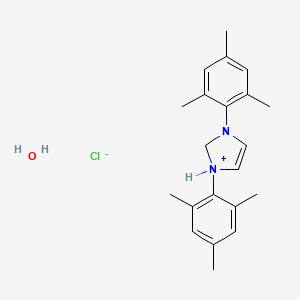![molecular formula C8H10Cl2N5O2P B12547536 {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride CAS No. 142341-38-6](/img/structure/B12547536.png)
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a purine base linked to a phosphonic dichloride group, making it a subject of interest in both organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride typically involves the reaction of a purine derivative with a phosphonic dichloride reagent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the phosphonic dichloride group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the product quality.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride can undergo various types of chemical reactions, including:
Substitution Reactions: The phosphonic dichloride group can be substituted with nucleophiles such as amines or alcohols to form phosphonate esters or amides.
Hydrolysis: In the presence of water, the phosphonic dichloride group can hydrolyze to form phosphonic acid derivatives.
Oxidation and Reduction: The purine base can participate in redox reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are preferred to prevent hydrolysis.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain substitution reactions.
Major Products
The major products formed from these reactions include phosphonate esters, amides, and phosphonic acid derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleotide analogs.
Biology: The compound’s purine base makes it relevant in studies involving nucleic acids and their analogs.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride involves its interaction with biological molecules, particularly nucleic acids. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Triphosphate (ATP): Shares the purine base but differs in the phosphate groups attached.
Phosphonoacetic Acid: Contains a phosphonic acid group but lacks the purine base.
Nucleotide Analogs: Compounds like acyclovir and ganciclovir, which are used as antiviral agents, share structural similarities.
Eigenschaften
CAS-Nummer |
142341-38-6 |
|---|---|
Molekularformel |
C8H10Cl2N5O2P |
Molekulargewicht |
310.07 g/mol |
IUPAC-Name |
9-[2-(dichlorophosphorylmethoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C8H10Cl2N5O2P/c9-18(10,16)5-17-2-1-15-4-14-6-7(11)12-3-13-8(6)15/h3-4H,1-2,5H2,(H2,11,12,13) |
InChI-Schlüssel |
GRDHKBICACTINK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B12547475.png)




methanone](/img/structure/B12547513.png)
![4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid](/img/structure/B12547515.png)
![5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-](/img/structure/B12547520.png)



![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)
